2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-10-11-16(20)18(15)22-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFNLWKQMSNEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Carbodiimide-Mediated Synthesis
The most widely documented method involves activating 4-biphenylcarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the target succinimidyl ester.
Reagents and Conditions
- Carboxylic acid : 4-Biphenylcarboxylic acid (1 equiv)
- Activating agent : DCC (1.2 equiv)
- Nucleophile : NHS (1.5 equiv)
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Reaction time : 12–24 hours
Mechanistic Steps :
Halophosphoric Acid Ester Method
An alternative industrial approach, patented in US5734064A, bypasses carbodiimides by using halophosphoric acid esters (e.g., dichlorophenyl phosphate) as coupling agents. This method minimizes allergenicity and improves cost efficiency.
Reagents and Conditions
- Carboxylic acid : 4-Biphenylcarboxylic acid (1 equiv)
- Activating agent : Dichlorophenyl phosphate (1.1 equiv)
- Base : Triethylamine (2 equiv)
- Solvent : Acetonitrile or ethyl acetate
- Temperature : 25–40°C
- Reaction time : 4–6 hours
Mechanistic Steps :
- The halophosphoric acid ester activates the carboxylic acid as a mixed phosphate anhydride.
- NHS attacks the electrophilic carbonyl, forming the ester.
- Byproducts include HCl and phosphate derivatives, removed via aqueous wash.
Yield : 80–90% with >95% purity.
Industrial Production Methods
Scale-Up Considerations
Industrial synthesis prioritizes continuous flow systems over batch reactors to enhance mixing and heat transfer. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Ice bath/rt | Jacketed reactors |
| Purification | Column chromatography | Crystallization |
| Throughput | 10–100 g/day | 10–100 kg/day |
Quality Control Protocols
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures product purity. Acceptable thresholds include:
Reaction Optimization and Catalysts
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 2.1 | 78 |
| THF | 7.52 | 1.8 | 72 |
| Acetonitrile | 37.5 | 3.5 | 88 |
Polar aprotic solvents like acetonitrile accelerate NHS activation by stabilizing charged intermediates.
Catalytic Additives
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances yields by scavenging HCl:
| Additive | Concentration (equiv) | Yield Increase (%) |
|---|---|---|
| TEA | 2.0 | 12 |
| DMAP | 0.1 | 18 |
Purification and Characterization
Recrystallization
Product purity is maximized using solvent pairs:
Spectroscopic Characterization
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1810 cm⁻¹ (NHS carbonyl).
- ¹H NMR (CDCl₃) : δ 8.2 (d, 2H, biphenyl), 2.8 (s, 4H, NHS).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| DCC-Mediated | High reproducibility | DCU removal challenges |
| Halophosphoric Acid | Scalable, low cost | Requires stringent pH control |
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-phenylbenzoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or esters.
Hydrolysis Products: The primary products of hydrolysis are 4-phenylbenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate involves the activation of the NHS ester group, which facilitates the formation of covalent bonds with nucleophiles. This activation is crucial for its role in organic synthesis and bioconjugation. The molecular targets include amino groups on proteins and peptides, leading to the formation of stable amide bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate and analogous pyrrolidine derivatives:
Structural and Functional Analysis:
Aryl Group Variations: The biphenyl group in the target compound provides rigidity and conjugation, beneficial for materials science (e.g., liquid crystals) or drug design . In contrast, the pyrenyl substituent in 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate introduces fluorescence, making it suitable for bioimaging . tert-Butyl 3-benzylpyrrolidine-3-carboxylate lacks an active ester, rendering it stable and ideal for temporary protection of amines or carboxylic acids during synthesis .
Reactivity Differences :
- The dioxopyrrolidinyl ester in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling efficient acylations. Comparatively, 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (discontinued) exhibits even greater reactivity due to the labile chloride group but suffers from instability and handling challenges .
Molecular Weight and Solubility :
- The biphenyl and pyrenyl derivatives share identical molecular weights but differ in solubility. The pyrenyl analog’s extended aromatic system reduces aqueous solubility, limiting its use in biological systems without formulation aids .
Biological Activity
2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate (CAS Number: 684736) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C17H13NO4
- Molecular Weight : 299.29 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1C(=O)N(C(=O)C1)C(=O)OCC2=CC=CC=C2C(=C)C=C3C=CC=CC=C3C2
Anticonvulsant Activity
Recent studies have indicated that derivatives of the pyrrolidine structure exhibit significant anticonvulsant properties. For instance, compounds similar to this compound were tested in various seizure models (Maximal Electroshock (MES), 6 Hz). Results showed that certain derivatives demonstrated protective effects against seizures in animal models, indicating their potential as anticonvulsants .
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on human hepatocellular carcinoma cells (HepG2) and neuroblastoma cells (SH-SY5Y). The findings suggested that at low concentrations (10 μM), the compound did not exhibit significant cytotoxicity compared to doxorubicin, a known chemotherapeutic agent. This indicates a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and inhibition of key enzymes involved in neuronal excitability. The compound's interaction with specific receptors such as TRPV1 has been noted in related studies, suggesting a pathway for its anticonvulsant activity .
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a controlled study using the MES model, several derivatives of pyrrolidine were evaluated for their anticonvulsant efficacy. The study reported that compounds exhibiting structural similarities to this compound provided significant protection against induced seizures in more than 50% of the test subjects .
Case Study 2: Safety Profile Assessment
A comprehensive safety assessment was conducted using HepG2 and SH-SY5Y cell lines to evaluate the cytotoxic effects of the compound. The results indicated that the compound maintained high cell viability across various concentrations tested, supporting its potential use in therapeutic applications without significant hepatotoxic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
